molecular formula C12H11N3O B11811645 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile CAS No. 134161-75-4

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11811645
CAS No.: 134161-75-4
M. Wt: 213.23 g/mol
InChI Key: ZVGCJBIDARLIMB-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a 4-methoxyphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted acetonitrile derivatives.

Scientific Research Applications

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetonitrile: A related compound with a similar structure but lacking the pyrazole ring.

    2-(4-Methoxyphenyl)acetonitrile: Another similar compound with a different substitution pattern on the phenyl ring.

    2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: A compound with a phenyl group instead of a 4-methoxyphenyl group.

Uniqueness

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the pyrazole ring and the 4-methoxyphenyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Properties

CAS No.

134161-75-4

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C12H11N3O/c1-16-11-4-2-9(3-5-11)12-8-10(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15)

InChI Key

ZVGCJBIDARLIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

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